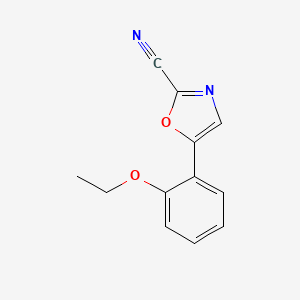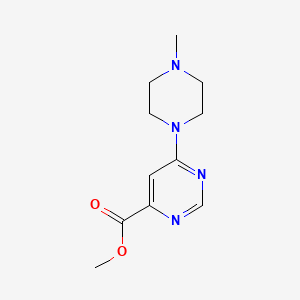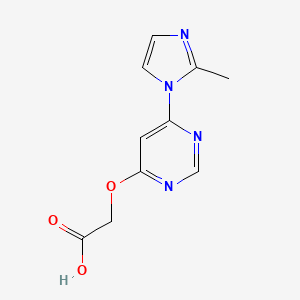
4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
Vue d'ensemble
Description
4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C12H10Cl2N2 and its molecular weight is 253.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Peroxide Synthesis and Rearrangement
4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine has been studied in the context of organic peroxide synthesis and rearrangement. The compound, alongside others, reacts with barium-tert-butylperoxide to yield various peroxides, which undergo radical-type rearrangement to form different products. This process highlights the compound's utility in organic synthesis, particularly in the generation and transformation of peroxide compounds (Kropf & Ball, 1976).
Anticancer Drug Intermediate
4,6-Dichloro-2-methylpyrimidine, closely related to the compound , serves as a significant intermediate in the synthesis of the synthetic anticancer drug dasatinib. Its synthesis from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination, demonstrates the compound's importance in medicinal chemistry and drug development (Guo Lei-ming, 2012).
Crystal and Molecular Structure Analysis
The compound's structural analogs have been analyzed to confirm computationally predicted restricted rotation. The crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers have been determined, highlighting the compound's significance in structural chemistry and the understanding of molecular conformations (Odell et al., 2007).
Cytotoxic Activity of Derivatives
Derivatives of 4-thiopyrimidine, related to this compound, have been synthesized and their structures analyzed through single-crystal X-ray diffraction. The cytotoxic activity of these compounds against various human cell lines, including cancer and normal cells, has been examined, indicating their potential in cancer research and therapy (Stolarczyk et al., 2018).
Propriétés
IUPAC Name |
4-chloro-6-[(2-chlorophenyl)methyl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c1-8-15-10(7-12(14)16-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXFRIDAKMUDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1479250.png)

![Methyl 2-benzyl-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B1479254.png)







